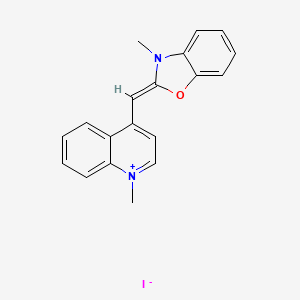![molecular formula C24H19NO4 B14150733 2-(1,3-Benzodioxol-5-yl)-4-[(3,4-dimethylphenyl)imino]-4H-1-benzopyran-6-ol CAS No. 372494-02-5](/img/structure/B14150733.png)
2-(1,3-Benzodioxol-5-yl)-4-[(3,4-dimethylphenyl)imino]-4H-1-benzopyran-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Benzodioxol-5-yl)-4-[(3,4-dimethylphenyl)imino]-4H-1-benzopyran-6-ol is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a dimethylphenyl group, and a benzopyran core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-4-[(3,4-dimethylphenyl)imino]-4H-1-benzopyran-6-ol typically involves multi-step organic reactions. The process begins with the formation of the benzodioxole ring, followed by the introduction of the dimethylphenyl group through electrophilic substitution reactions. The final step involves the cyclization to form the benzopyran core under specific conditions, such as the presence of a strong acid or base as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-4-[(3,4-dimethylphenyl)imino]-4H-1-benzopyran-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-(1,3-Benzodioxol-5-yl)-4-[(3,4-dimethylphenyl)imino]-4H-1-benzopyran-6-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-4-[(3,4-dimethylphenyl)imino]-4H-1-benzopyran-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and benzopyran rings play a crucial role in binding to these targets, while the dimethylphenyl group can enhance the compound’s affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(benzodioxol-5-yl)ethane-1,2-diol: This compound shares the benzodioxole ring but differs in its overall structure and functional groups.
5-Benzoyl-1,3-dihydro-benzimidazol-2-one: Another compound with a benzodioxole ring, but with different substituents and a distinct core structure.
Uniqueness
2-(1,3-Benzodioxol-5-yl)-4-[(3,4-dimethylphenyl)imino]-4H-1-benzopyran-6-ol is unique due to its combination of structural features, which confer specific chemical and biological properties
Propiedades
Número CAS |
372494-02-5 |
|---|---|
Fórmula molecular |
C24H19NO4 |
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
2-(1,3-benzodioxol-5-yl)-4-(3,4-dimethylphenyl)iminochromen-6-ol |
InChI |
InChI=1S/C24H19NO4/c1-14-3-5-17(9-15(14)2)25-20-12-23(29-21-8-6-18(26)11-19(20)21)16-4-7-22-24(10-16)28-13-27-22/h3-12,26H,13H2,1-2H3 |
Clave InChI |
UVKVPQYHJKKTTD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N=C2C=C(OC3=C2C=C(C=C3)O)C4=CC5=C(C=C4)OCO5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Cyclohexylcarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B14150657.png)

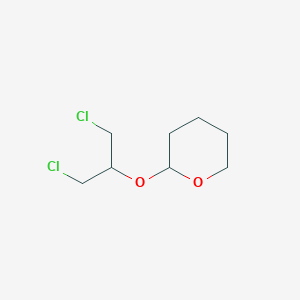
![methyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14150674.png)
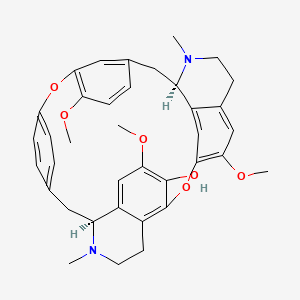
![(4E)-4-[(2E)-(2-propoxybenzylidene)hydrazinylidene]-3,4-dihydropyrimidin-2(1H)-one](/img/structure/B14150693.png)
![(4,6-Diphenylpyridin-2-yl)[(4-methylphenyl)methyl]propanedinitrile](/img/structure/B14150707.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2S)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]urea](/img/structure/B14150715.png)
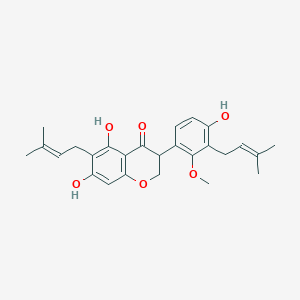
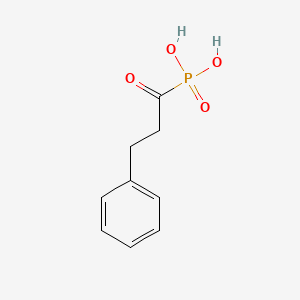
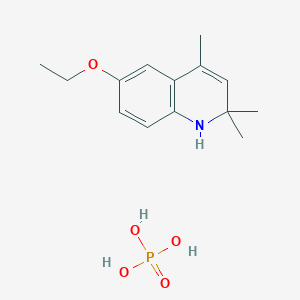

![3,3-Dimethyl-1-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}butan-2-one](/img/structure/B14150739.png)
